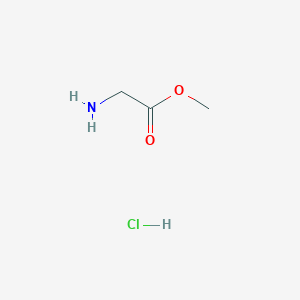

Glycine methyl ester hydrochloride

描述

Glycine methyl ester hydrochloride (CAS: 5680-79-5) is a derivative of glycine, the simplest amino acid. Its molecular formula is C₃H₈ClNO₂, with a molecular weight of 125.55 g/mol . It appears as a white crystalline solid with a melting point of 175°C and high water solubility (>1000 g/L) .

准备方法

Thionyl Chloride-Mediated Esterification

Synthetic Pathway

Thionyl chloride (SOCl₂) acts as both a coupling agent and acid source in this method. Glycine is suspended in methanol at 0°C, and thionyl chloride is added dropwise. The exothermic reaction generates HCl in situ, converting the carboxylic acid to an acyl chloride intermediate, which subsequently reacts with methanol to form the ester . The reaction mixture is refluxed for 4 hours, followed by solvent removal under vacuum. The crude product is washed with diethyl ether to yield N-(2-Fmoc-aminoethyl) glycine methyl ester hydrochloride with 47% yield .

Advantages and Drawbacks

Advantages :

-

Single-pot synthesis : Eliminates intermediate isolation.

-

High purity : Products achieve >97% purity without chromatography .

Drawbacks :

-

Cost : Thionyl chloride is expensive and hazardous.

-

Byproduct formation : Up to 20% of glycine dimerizes into diketopiperazine during prolonged reflux .

Hydrogen Chloride Gas-Phase Reaction

Industrial-Scale Protocol

This method utilizes gaseous hydrogen chloride (HCl) to protonate glycine directly in methanol. Glycine and anhydrous methanol are combined in a reactor, and HCl gas is bubbled through the mixture at 40–60°C . The reaction is exothermic, requiring precise temperature control. After 3 hours, the solution is cooled to ≤10°C, inducing crystallization. The product is filtered, washed with cold methanol, and dried to obtain this compound with 95% yield and >99% purity .

Critical Process Parameters

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| HCl gas flow rate | 0.5–1.0 L/min | Higher rates reduce crystal size |

| Reaction temperature | 40–60°C | Temperatures >60°C cause decomposition |

| Cooling gradient | 2°C/min | Prevents amorphous solid formation |

This method eliminates solvent waste and reduces energy consumption by 30% compared to traditional approaches .

Comparative Analysis of Preparation Methods

Key Findings :

-

The HCl gas method outperforms others in yield, purity, and scalability, making it the industry preferred route.

-

Thionyl chloride is limited to small-scale syntheses due to cost and safety concerns.

-

Sulfuric acid remains relevant for laboratories lacking gas-handling infrastructure.

化学反应分析

Types of Reactions

Glycine methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.

Polymerization: Glycine methyl ester tends to polymerize when stored at room temperature, forming diketopiperazine.

Common Reagents and Conditions

Trimethylsilyl Chloride: Used in the initial synthesis of this compound.

Methanol: Acts as a solvent and reactant in the esterification process.

Bases: Used to convert the hydrochloride salt to the free ester form.

Major Products Formed

Diketopiperazine: Formed through polymerization of glycine methyl ester.

Glycine Methyl Ester: The primary product obtained after treatment with a base.

科学研究应用

Pharmaceutical Development

Glycine methyl ester hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its ability to facilitate the transport of glycine across lipid membranes enhances its utility in drug formulations targeting the central nervous system. The compound's properties allow for increased bioavailability of glycine, which is essential for various therapeutic applications.

Key Findings:

- Neuroprotective Effects: Research indicates that this compound exhibits neuroprotective properties, mitigating neuronal loss in models of neurodegeneration .

- Cancer Research: Derivatives of this compound have shown selective toxicity towards malignant cells, suggesting potential applications in targeted cancer therapies .

Biochemical Research

In biochemical studies, this compound is employed to explore amino acid metabolism and protein synthesis. It provides valuable insights into cellular functions and disease mechanisms.

Applications:

- Amino Acid Metabolism Studies: The compound aids in understanding how amino acids are processed within the body.

- Protein Synthesis Research: It is instrumental in examining the mechanisms behind protein formation and function.

Peptide Synthesis

This compound is a key reagent in solid-phase peptide synthesis, facilitating the creation of complex peptides used in therapeutic applications. Its stability as a hydrochloride salt prevents degradation and polymerization, making it an ideal choice for peptide synthesis.

Synthesis Process:

- The compound can be synthesized through various methods, including treatment with trimethylsilyl chloride followed by methanol . This ensures high yields and purity essential for pharmaceutical use.

Food Industry

In the food sector, this compound is utilized as a flavor enhancer and nutritional supplement. Its ability to enhance protein content makes it valuable for formulating protein-rich food products.

Nutritional Benefits:

- Contributes to improving the amino acid profile of food products, enhancing their nutritional value.

Cosmetic Formulations

This compound is incorporated into skincare products due to its moisturizing properties. It enhances the texture and efficacy of creams and lotions, making it a popular ingredient in cosmetic formulations.

Cosmetic Applications:

- Used for its hydrating effects, improving skin texture and overall appearance.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for CNS-targeting drugs | Enhanced bioavailability |

| Biochemical Research | Studies on amino acid metabolism | Insights into cellular functions |

| Peptide Synthesis | Reagent in solid-phase synthesis | Prevents degradation during synthesis |

| Food Industry | Flavor enhancer and nutritional supplement | Improves protein content |

| Cosmetic Formulations | Moisturizing agent | Enhances product texture |

Case Studies

- Neuroprotective Role: A study published in Molecules demonstrated that glycine methyl ester derivatives exhibited enhanced selectivity towards malignant cells compared to non-tumoral cell lines, showcasing their potential for targeted cancer therapy .

- Peptide Formation: Research highlighted the use of this compound in forming cyclophosphazene compounds with amino acid esters as side groups, indicating its versatility in synthetic chemistry .

- Biological Activity: Investigations into the biological activities of this compound have revealed its potential therapeutic applications, particularly in neurobiology and cancer research .

作用机制

The mechanism of action of glycine methyl ester hydrochloride involves its ability to participate in various chemical reactions due to the presence of both amino and ester functional groups. These groups allow it to act as a nucleophile in substitution reactions and as a reactant in esterification processes. The molecular targets and pathways involved include the modification of proteins and the formation of peptide bonds .

相似化合物的比较

Crystal Structure and Supramolecular Interactions

The compound crystallizes as a salt comprising a cationic glycinium methyl ester moiety and a chloride anion. Strong N⁺-H···Cl⁻ hydrogen bonds stabilize the structure, forming a supramolecular tape along the c-axis. Additional weak interactions, such as C-H···O and van der Waals contacts, contribute to its stability .

Glycine Ethyl Ester Hydrochloride

Molecular Formula: C₄H₁₀ClNO₂; CAS: 623-33-6 . Key Differences:

- Ester Group : Ethyl (-OCH₂CH₃) vs. methyl (-OCH₃), leading to a higher molecular weight (139.58 g/mol ) .

- Synthesis: Prepared similarly via reaction of glycine with ethanol and HCl, but yields depend on reaction conditions (e.g., temperature, catalyst) .

- Solubility : Like the methyl ester, it is highly water-soluble but less soluble in organic solvents. Neutralization with triethylamine improves solubility for reactions .

- Applications : Used in peptide synthesis and as a precursor for agrochemicals.

D-Phenylglycine Methyl Ester Hydrochloride

Molecular Formula: C₉H₁₂ClNO₂; CAS: Not specified. Key Differences:

- Substituent : Aromatic phenyl group introduces steric and electronic effects.

- Synthesis: Requires chiral resolution or asymmetric catalysis. Industrial methods involve methanol and sulfuryl chloride under controlled conditions to achieve >99% purity .

- Applications : Critical in producing β-lactam antibiotics.

Sarcosine Ethyl Ester Hydrochloride

Molecular Formula: C₅H₁₂ClNO₂; CAS: 623-33-6 (similar to glycine ethyl ester). Key Differences:

- Structure : N-methyl glycine derivative.

- Reactivity : Enhanced nucleophilicity due to the methyl group on nitrogen, influencing reaction pathways in peptide coupling .

Comparative Data Table

Structural and Functional Insights

Ester Chain Length and Reactivity

生物活性

Glycine methyl ester hydrochloride (GMEH) is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the context of neurobiology and cancer research.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₃H₈ClNO₂

- Molecular Weight : 109.56 g/mol

- CAS Number : 105-59-9

The structure of GMEH consists of a methyl ester group attached to the amino acid glycine, which enhances its solubility and bioavailability compared to glycine itself.

Neurotransmission and Inhibition

Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. GMEH retains some of these properties, functioning as an inhibitory neurotransmitter that modulates neuronal excitability. This activity is crucial for maintaining balance in excitatory and inhibitory signals within the nervous system, potentially influencing conditions such as epilepsy and spasticity .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of GMEH on various cancer cell lines. Research indicates that derivatives of glycine, including GMEH, can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from glycine methyl esters have shown significant inhibition of cell proliferation in Jurkat cells (a model for acute T-cell leukemia) with IC₅₀ values indicating potent activity .

Table 1 summarizes the antiproliferative activity of GMEH derivatives compared to standard chemotherapy agents:

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|---|

| This compound | Jurkat | 6.1 | 10 |

| Cisplatin | Jurkat | 6.1 | 1.6 |

| Compound 17 (derivative) | Jurkat | 0.36 | 17 |

This table illustrates that GMEH derivatives can be significantly more effective than traditional agents like cisplatin, suggesting their potential as novel anticancer therapies.

The mechanism underlying the biological activity of GMEH involves several pathways:

- Induction of Apoptosis : GMEH has been observed to induce apoptosis in cancer cells through activation of intrinsic pathways, leading to cell cycle arrest at the S phase .

- Neuroprotective Effects : As an inhibitory neurotransmitter, GMEH may protect neurons from excitotoxic damage associated with excessive glutamate signaling .

- Modulation of Erythropoiesis : Some studies suggest that glycine derivatives can influence erythropoiesis by modulating signaling pathways related to hypoxia-inducible factors (HIF), although this is primarily noted in other glycine derivatives rather than GMEH specifically .

Case Studies

Several case studies have illustrated the efficacy of glycine methyl esters in clinical and preclinical settings:

- A study published in Molecules demonstrated that glycine methyl ester derivatives exhibited enhanced selectivity towards malignant cells compared to non-tumoral cell lines, showcasing their potential for targeted cancer therapy .

- Another investigation highlighted the neuroprotective role of this compound in models of neurodegeneration, where it mitigated neuronal loss and improved functional outcomes .

常见问题

Basic Research Questions

Q. What are the recommended storage and handling protocols for Glycine Methyl Ester Hydrochloride in laboratory settings?

GMEHCl should be stored in a sealed container at room temperature (15–25°C), protected from light and moisture to prevent degradation. Handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid contact with strong oxidizers, as incompatibility may lead to hazardous reactions (e.g., decomposition releasing hydrogen chloride gas). Work should be conducted in a well-ventilated area or fume hood to minimize inhalation risks .

Q. How does the hydrochloride salt form enhance the stability of Glycine Methyl Ester compared to its free base?

The hydrochloride salt stabilizes the compound by reducing its reactivity through protonation of the amino group. This prevents spontaneous dimerization or oxidation, which are common issues with free amino acid esters. The salt form also improves shelf life and facilitates controlled release in synthetic reactions, such as peptide coupling, where the free base is generated in situ .

Q. What first-aid measures are critical in case of accidental exposure to GMEHCl?

- Inhalation: Move to fresh air; administer artificial respiration if needed and seek medical attention.

- Skin contact: Wash thoroughly with soap and water; remove contaminated clothing.

- Eye exposure: Rinse with water for ≥15 minutes, lifting eyelids to ensure full irrigation.

- Ingestion: Rinse mouth, drink water (if conscious), and seek immediate medical help. Avoid inducing vomiting or administering oral substances to unconscious individuals .

Advanced Research Questions

Q. What methodologies are employed to characterize the structural and optical properties of GMEHCl single crystals?

Single-crystal X-ray diffraction (SC-XRD) with space group P2₁/c confirms monoclinic crystal symmetry. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3000 cm⁻¹, C=O at ~1740 cm⁻¹). UV-Vis-NIR analysis determines optical bandgap (5.10 eV) and cutoff wavelength (230 nm), while photoluminescence spectroscopy reveals blue fluorescence, indicating potential optoelectronic applications .

Q. How can continuous synthesis methods improve the production efficiency of GMEHCl?

Continuous flow reactors address batch process limitations (e.g., low equipment utilization, inconsistent quality) by enabling real-time monitoring and precise control of reaction parameters (temperature, pH, residence time). This approach minimizes side reactions (e.g., hydrolysis) and enhances yield (>90%) through optimized mixing of glycine, methanol, and HCl gas under controlled pressure .

Q. What analytical techniques are suitable for assessing the purity of GMEHCl in complex biological samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 210 nm) separates GMEHCl from impurities. Mass spectrometry (MS) confirms molecular mass (125.55 g/mol), while nuclear magnetic resonance (NMR) (¹H, ¹³C) verifies structural integrity. For quantification, ion-pair chromatography with a C18 column and trifluoroacetic acid as a mobile-phase modifier is recommended .

Q. How do researchers resolve contradictions in thermal stability data for GMEHCl under varying experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that GMEHCl decomposes at ~175°C, releasing HCl gas and forming carbon/nitrogen oxides. Discrepancies in reported degradation temperatures may arise from differences in heating rates (e.g., 10°C/min vs. 5°C/min) or sample preparation (e.g., crystalline vs. powdered forms). Controlled studies using standardized protocols are essential to reconcile such data .

Q. Methodological Considerations

Q. What experimental design principles are critical for crystallizing GMEHCl for nonlinear optical studies?

Solvent evaporation using methanol/water mixtures (3:1 v/v) at 30°C yields high-quality single crystals. Seed crystals are introduced to control nucleation. Post-growth, crystals are annealed at 50°C for 24 hours to minimize defects. Third-order nonlinear susceptibility (χ³) is measured via Z-scan technique with a Nd:YAG laser (532 nm) to evaluate optoelectronic performance .

Q. How can researchers mitigate risks associated with GMEHCl decomposition during high-temperature reactions?

Use inert atmospheres (N₂/Ar) to suppress oxidative decomposition. Quench reactions rapidly post-synthesis (e.g., ice baths) to stabilize intermediates. Monitor HCl off-gassing with pH-sensitive strips or gas detectors. For large-scale reactions, incorporate scrubbers to neutralize acidic vapors .

属性

IUPAC Name |

methyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQRGFWWJBEXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

616-34-2 (Parent) | |

| Record name | Methyl glycinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20205358 | |

| Record name | Methyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Glycine methyl ester hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5680-79-5 | |

| Record name | Glycine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5680-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl glycinate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9RMX6E8BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。